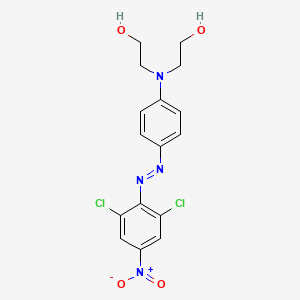
5-methoxy-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one is a chemical compound with a unique structure that includes a methoxy group, a morpholinylmethyl group, and a pyridinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a series of reactions starting from pyridine derivatives. Common reagents include acylating agents and catalysts.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group is attached through nucleophilic substitution reactions, where morpholine reacts with a suitable leaving group on the pyridinone core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-methoxy-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridinone core can be reduced to form dihydropyridinone derivatives.
Substitution: The morpholinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydropyridinone derivatives.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-methoxy-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-methoxy-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to.
Pathways Involved: Signal transduction pathways that are modulated by the compound, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxy-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one: Similar structure but with a different substitution pattern.
5-methoxy-2-(piperidin-4-ylmethyl)pyridin-4(1H)-one: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
5-methoxy-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H16N2O3 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
5-methoxy-2-(morpholin-4-ylmethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C11H16N2O3/c1-15-11-7-12-9(6-10(11)14)8-13-2-4-16-5-3-13/h6-7H,2-5,8H2,1H3,(H,12,14) |
Clave InChI |
VVJUBEXTJHSINJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CNC(=CC1=O)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide](/img/structure/B11938519.png)
![2-[[7-[(3S)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B11938526.png)

![3-amino-6-(furan-2-yl)-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11938537.png)




![4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid](/img/structure/B11938573.png)


![3-[(6-Deoxyhexopyranosyl)oxy]-5,12,14-trihydroxy-19-oxocard-20(22)-enolide](/img/structure/B11938594.png)
